N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide
Description
Chemical Classification and Structural Overview
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a multifunctional heterocyclic compound comprising three distinct moieties:
- 1,3,4-Thiadiazole ring : A five-membered aromatic ring containing one sulfur and two nitrogen atoms, known for its electron-deficient properties and bioactivity.
- Pyridazinone core : A six-membered dihydropyridazine ring with a ketone group, contributing to hydrogen-bonding interactions.
- Piperidine-carboxamide scaffold : A saturated six-membered nitrogen-containing ring linked to a carboxamide group, enhancing solubility and target affinity.
The molecular formula is C₁₆H₁₉N₇O₂S₂ , with a calculated molecular weight of 413.5 g/mol . Key structural features include:
- An ethylthio (-S-C₂H₅) substituent at position 5 of the thiadiazole ring.
- A methyl group at position 1 of the pyridazinone ring.
- A piperidine-4-carboxamide bridge connecting the thiadiazole and pyridazinone units.
Table 1: Structural Components and Properties
The compound’s three-dimensional conformation allows for interactions with biological targets, as evidenced by similar structures in PubChem entries.
Historical Context and Research Significance
The development of this compound aligns with broader trends in heterocyclic chemistry. Thiadiazoles gained prominence in the mid-20th century following the discovery of their antimicrobial and anticancer properties. Piperidine derivatives, such as those reported in anti-ulcer research, further highlighted the scaffold’s versatility.
Key milestones in this compound’s history include:
- 2010s : Advances in coupling reactions enabled the synthesis of complex piperidine-thiadiazole hybrids.
- 2020s : Structural optimization studies focused on enhancing the pyridazinone moiety’s metabolic stability.
The compound’s design reflects a strategic fusion of pharmacophores from validated drug classes, aiming to synergize mechanisms such as tubulin inhibition (pyridazinone) and enzyme modulation (thiadiazole).
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S2/c1-3-24-15-18-17-14(25-15)16-13(23)10-6-8-21(9-7-10)11-4-5-12(22)20(2)19-11/h4-5,10H,3,6-9H2,1-2H3,(H,16,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHZFNHWMDZIOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN(C(=O)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide typically involves multi-step organic synthesis:
Starting with the preparation of the thiadiazole ring.
Ethylthio group introduction through nucleophilic substitution.
Synthesis of the piperidine carboxamide backbone.
Formation of the pyridazine moiety.
Coupling reactions to form the final compound, requiring specific conditions such as controlled temperatures, catalysts, and solvents.
Industrial Production Methods
Industrially, the production involves optimization for scale-up:
Bulk synthesis using large reactors.
Streamlined purification processes, like crystallization or chromatography.
Ensuring high yield and purity while maintaining cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions:
Oxidation: : Modifying the ethylthio group to sulfoxides or sulfones.
Reduction: : Reducing specific functional groups within the molecule.
Substitution: : Introducing new groups by substituting existing ones, particularly on the thiadiazole or piperidine rings.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents (e.g., hydrogen peroxide for oxidation).
Reducing agents (e.g., sodium borohydride).
Substitution reagents (e.g., alkyl halides for nucleophilic substitution).
Major Products
The products formed depend on the reaction, such as oxidized derivatives, reduced forms, or compounds with modified functional groups enhancing or altering the compound's properties.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains such as Xanthomonas oryzae and Fusarium graminearum, with inhibition rates surpassing those of commercial bactericides . This suggests that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide may serve as a potent candidate for developing new antimicrobial agents.
Anticancer Potential
The anticancer properties of thiadiazole derivatives have been well-documented. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including neuroblastoma and colon cancer . The mechanism of action often involves the interference with DNA replication and cell division processes, making them valuable in cancer therapeutics.
Anti-inflammatory Effects
Thiadiazole derivatives have also been evaluated for their anti-inflammatory activities. Some compounds have shown promising results in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Agricultural Applications
Thiadiazole derivatives are being explored for their use as fungicides and bactericides in agriculture. Their ability to inhibit pathogenic microorganisms makes them suitable candidates for protecting crops from diseases caused by bacteria and fungi. This application is particularly relevant in sustainable agriculture practices where chemical pesticides are being replaced with more environmentally friendly alternatives .
Material Science
The unique chemical structure of this compound also lends itself to applications in material science. Research into its physical properties suggests potential uses in creating novel materials with specific electronic or optical characteristics. The incorporation of thiadiazole rings into polymer matrices could enhance the performance of materials used in electronics and photonics .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various thiadiazole derivatives highlighted the effectiveness of this compound against Xanthomonas oryzae. At concentrations of 100 μg/mL, this compound demonstrated up to 56% inhibition compared to standard treatments .
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer potential of thiadiazole derivatives revealed that certain compounds significantly inhibited the growth of prostate cancer cells (PC3) and colon cancer cells (HT29). The mechanisms involved included apoptosis induction and cell cycle arrest .
Mechanism of Action
This compound exerts its effects by interacting with molecular targets like enzymes or receptors in biological systems:
Molecular Targets: : Specific proteins or DNA sequences.
Pathways Involved: : May involve signaling pathways influencing cell function or metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound belongs to the 1,3,4-thiadiazole class, which is widely studied for acetylcholinesterase (AChE) inhibitory activity. Key structural analogs include the N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) , as described in . Below is a comparative analysis:
Table 1: Structural Comparison of Thiadiazole Derivatives
Key Observations:
Heterocyclic Linkage : The pyridazinyl-piperidine moiety in the target compound introduces hydrogen-bonding capability via the pyridazinyl carbonyl group, contrasting with the purely aromatic benzamide in 7a-7l derivatives. This may influence binding specificity in enzyme active sites.
Piperidine Position : The carboxamide group at position 4 of the piperidine (target compound) versus the ethylthio-linked piperidine at position 2 (7a-7l) alters conformational flexibility and spatial orientation.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anti-inflammatory and anticancer properties.
Synthesis and Characterization
The synthesis of the compound involves the reaction of 5-(ethylthio)-1,3,4-thiadiazole with piperidine derivatives and pyridazinones. The characterization of the synthesized compound typically includes techniques such as:
- FTIR Spectroscopy : To identify functional groups.
- NMR Spectroscopy : To confirm molecular structure.
- Mass Spectrometry : For molecular weight determination.
These techniques collectively validate the successful synthesis of the target compound.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro and in vivo.
A specific study reported that derivatives similar to this compound exhibited anti-inflammatory effects superior to diclofenac sodium, a commonly used anti-inflammatory drug. The mechanism involves inhibition of cyclooxygenase enzymes (COX), particularly COX-2, as demonstrated by molecular docking studies which revealed favorable binding affinities .
Anticancer Activity
The anticancer properties of thiadiazole derivatives are well-documented. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For example:
These findings indicate that the compound effectively inhibits cell proliferation through mechanisms such as apoptosis induction and disruption of DNA synthesis pathways. The presence of the thiadiazole ring is believed to enhance interactions with key biological targets involved in tumorigenesis.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes such as topoisomerase II and histone deacetylase, which play critical roles in cancer cell proliferation.
- Apoptosis Induction : Studies indicate that the compound induces apoptosis in cancer cells without causing cell cycle arrest .
- Targeting Kinases : The compound may also interact with kinases involved in signaling pathways that promote cell survival and proliferation .
Case Studies and Research Findings
A variety of studies have been conducted to assess the biological activities associated with thiadiazole derivatives:
Study on Anti-inflammatory Effects
In a comparative study, several thiadiazole derivatives were tested for their anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The results showed that compounds similar to this compound significantly reduced edema compared to controls .
Anticancer Efficacy
Research involving human cancer cell lines has demonstrated that this class of compounds exhibits selective cytotoxicity. For instance, a derivative showed an IC50 value significantly lower than standard chemotherapeutics against breast cancer (MCF-7) and colon cancer (LoVo) cell lines .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound, given its heterocyclic and thioether-containing structure?
- Methodology : Focus on optimizing alkylation and thiolation reactions for the 1,3,4-thiadiazole and dihydropyridazine moieties. Use Design of Experiments (DOE) to minimize trial-and-error approaches, as described in chemical reaction design frameworks . Stability of intermediates (e.g., thiols) must be monitored under controlled humidity and temperature .
- Analytical Validation : Confirm stepwise synthesis via LC-MS, NMR, and FTIR, with emphasis on sulfur-related peaks (e.g., C-S stretching at ~600–700 cm⁻¹) .
Q. How can researchers characterize the compound’s solubility and stability for in vitro assays?
- Approach : Perform pH-dependent solubility studies in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol). Assess hydrolytic stability under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) using HPLC to detect degradation products .
- Critical Data : LogP values (to predict membrane permeability) and thermal stability via TGA/DSC (melting point >200°C suggests robustness for storage) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in predicted vs. observed biological activity?
- Strategy : Apply quantum chemical calculations (e.g., DFT) to model electronic interactions between the thiadiazole ring and target proteins (e.g., kinases). Cross-validate with molecular dynamics simulations to assess binding mode flexibility .
- Case Study : If experimental IC₅₀ values conflict with docking scores, re-evaluate protonation states of the piperidine nitrogen under physiological pH .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of the ethylthio substituent?
- Design : Synthesize analogs with varying sulfur-containing groups (e.g., methylthio, propylthio) and use multivariate analysis to correlate substituent size/polarity with activity. Apply ICReDD’s feedback loop: computational predictions → targeted synthesis → bioassay → data refinement .
- Contradiction Management : If ethylthio shows lower potency than methylthio despite higher lipophilicity, investigate steric hindrance via X-ray crystallography .
Q. How can researchers address discrepancies in enzyme inhibition data across different assay formats?
- Troubleshooting : Compare results from fluorescence-based vs. radiometric assays. Control for thiol-reactive artifacts (common with thiadiazoles) using reducing agents (e.g., DTT) .
- Statistical Validation : Use ANOVA to identify assay-specific variables (e.g., buffer composition, incubation time) contributing to variability .
Methodological and Technical Questions
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Recommendations : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). For scale-up, explore membrane-based nanofiltration to remove trace metal catalysts .
- Purity Criteria : ≥95% by HPLC, with LC-HRMS to confirm absence of isobaric impurities .
Q. How can AI-driven platforms enhance reaction optimization for this compound?
- Integration : Train machine learning models on historical reaction data (yield, temperature, solvent) to predict optimal conditions. Couple with robotic synthesis platforms for high-throughput validation .
- Example : AI-guided optimization of Suzuki-Miyaura coupling for the pyridazine moiety, minimizing palladium catalyst usage .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling the ethylthio group during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
